molecular formula C18H29N3O2 B11106178 3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide

3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide

Cat. No.: B11106178
M. Wt: 319.4 g/mol
InChI Key: WKLDYWNPBXNLFK-UDWIEESQSA-N
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Description

3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide is a synthetic compound that features an adamantyl group, a hydrazone linkage, and a butanamide backbone The adamantyl group is a bulky, diamondoid structure that imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide typically involves the following steps:

    Formation of the Adamantylcarbonyl Hydrazone: The reaction begins with the condensation of 1-adamantylcarbonyl chloride with hydrazine to form the adamantylcarbonyl hydrazone.

    Coupling with N-Propylbutanamide: The hydrazone is then coupled with N-propylbutanamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantylcarbonyl oxides, while reduction may produce adamantylamines.

Scientific Research Applications

3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance materials.

    Biological Studies: The compound can be used as a probe to study hydrazone-based interactions in biological systems.

Mechanism of Action

The mechanism by which 3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, while the hydrazone linkage may participate in reversible covalent interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide is unique due to its specific combination of an adamantyl group, hydrazone linkage, and butanamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, which are not observed in other similar compounds.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-[4-oxo-4-(propylamino)butan-2-ylidene]amino]adamantane-1-carboxamide

InChI

InChI=1S/C18H29N3O2/c1-3-4-19-16(22)5-12(2)20-21-17(23)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,3-11H2,1-2H3,(H,19,22)(H,21,23)/b20-12+

InChI Key

WKLDYWNPBXNLFK-UDWIEESQSA-N

Isomeric SMILES

CCCNC(=O)C/C(=N/NC(=O)C12CC3CC(C1)CC(C3)C2)/C

Canonical SMILES

CCCNC(=O)CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C

Origin of Product

United States

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